molecular formula C11H13NO3 B181679 4-(2-Acetamidoethyl)benzoic acid CAS No. 7465-13-6

4-(2-Acetamidoethyl)benzoic acid

Cat. No.: B181679
CAS No.: 7465-13-6
M. Wt: 207.23 g/mol
InChI Key: GFUFUJMSZWBPNH-UHFFFAOYSA-N
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Description

4-(2-Acetamidoethyl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃. It consists of a benzoic acid backbone substituted at the para position with a 2-acetamidoethyl group (–CH₂CH₂NHCOCH₃). This structural configuration confers unique physicochemical properties, including solubility in polar solvents and enhanced bioavailability compared to simpler benzoic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetamidoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-acetamidoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetamidoethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Acetamidoethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of 4-(2-Acetamidoethyl)benzoic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Biological Activity Reference
This compound C₁₁H₁₃NO₃ Benzoic acid, 2-acetamidoethyl substituent Anti-inflammatory, antimicrobial
4-Acetamidobenzoic Acid C₉H₉NO₃ Benzoic acid, acetamido group Analgesic, weaker anti-inflammatory
(S)-4-(1-Acetamidoethyl)benzoic acid C₁₁H₁₃NO₃ Stereoisomeric acetamidoethyl group Similar activity but altered metabolism
4-(2-Hydroxyacetamido)benzoic acid C₉H₉NO₄ Hydroxyacetamido substituent Antimicrobial, antioxidant
5-Acetamido-2-Hydroxybenzoic acid C₉H₉NO₄ Acetamido and hydroxyl groups Distinct antimicrobial profile
3-((2-Acetamidoethyl)carbamoyl)benzoic acid C₁₂H₁₄N₂O₄ Carbamoyl linkage, acetamidoethyl chain Enhanced enzyme inhibition

Unique Attributes of this compound

  • Balanced Hydrophilicity/Lipophilicity : The ethyl spacer in the acetamido group optimizes membrane permeability without compromising solubility, making it more bioavailable than analogs like 4-Acetamidobenzoic acid .
  • Broad-Spectrum Activity : Unlike 5-Acetamido-2-Hydroxybenzoic acid, which targets specific microbial strains, this compound demonstrates activity against Gram-positive and Gram-negative bacteria .
  • Stereochemical Stability: Unlike its chiral counterpart (S)-4-(1-Acetamidoethyl)benzoic acid, the non-chiral structure avoids enantiomer-specific metabolic degradation, ensuring consistent efficacy .

Biological Activity

4-(2-Acetamidoethyl)benzoic acid, also known by its CAS number 7465-13-6, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-bromobenzoic acid with 2-acetamidoethylamine, typically in the presence of a base and a palladium catalyst. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.23 g/mol
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₃N₁O₃
Molecular Weight219.23 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of various biochemical pathways, potentially influencing processes such as protein degradation and inflammation.

  • Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, affecting their catalytic activity.
  • Receptor Modulation : It may act on various receptors, leading to changes in cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown varying results depending on the concentration and type of cells tested.

Table 2: Summary of Biological Activities

ActivityEffect/Observation
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains
CytotoxicityVaries with concentration; selective effects

Case Studies

  • Antioxidant Study : A study conducted on human foreskin fibroblasts revealed that treatment with this compound significantly enhanced the cell's antioxidant defenses, leading to reduced levels of reactive oxygen species (ROS) .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound could inhibit the production of inflammatory mediators in macrophages, suggesting its potential use as an anti-inflammatory agent .
  • Cytotoxic Evaluation : In a study evaluating cytotoxic effects on cancer cell lines (Hep-G2 and A2058), it was found that at certain concentrations, the compound exhibited selective cytotoxicity without affecting normal fibroblasts, indicating its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(2-Acetamidoethyl)benzoic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as amidation or substitution, starting from benzoic acid derivatives. For example, Fisher’s esterification can introduce acetamide groups, followed by alkylation to attach the ethyl chain . Purification via recrystallization or column chromatography is critical. Purity (>98%) can be verified using HPLC or melting point analysis (>300°C, as seen in structurally similar benzoic acid derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
  • NMR (¹H/¹³C) to resolve the aromatic ring environment and acetamidoethyl side-chain protons.
  • UV-Vis for studying electronic transitions, particularly if conjugated systems are present .
    • Cross-validate results with computational predictions (e.g., DFT for vibrational frequencies) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store separately from oxidizing agents. Waste disposal must follow institutional guidelines for organic intermediates, with neutralization prior to disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?

  • Approach : Perform density-functional theory (DFT) calculations to model molecular geometry, electron localization, and vibrational spectra. Compare with experimental XRD or spectroscopic data to identify discrepancies (e.g., bond length variations >0.02 Å). Adjust hybrid functionals (e.g., B3LYP) or basis sets to improve accuracy .
  • Example: DFT-derived HOMO-LUMO gaps can explain reactivity differences observed in substitution reactions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges : Disorder in the acetamidoethyl side chain or twinning in crystals due to flexible substituents.
  • Solutions : Use direct methods in SHELXS for structure solution and SHELXL for refinement. For disordered regions, apply restraints to bond lengths/angles or use ORTEP-3 for graphical modeling of thermal ellipsoids .

Q. How do structural modifications (e.g., fluorination or sulfonamide addition) alter biological interactions?

  • Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to enzymes like carbonic anhydrase. Synthesize derivatives via nucleophilic substitution or coupling reactions. Validate interactions using:

  • Molecular docking to predict binding affinities.
  • In vitro assays (e.g., enzyme inhibition kinetics) .
    • Note: Fluorinated analogs show improved metabolic stability but may require solubility enhancers .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

  • Case Study : If NMR suggests a planar amide group but XRD shows torsional distortion, perform Hirshfeld surface analysis to assess intermolecular forces (e.g., hydrogen bonding) influencing conformation. Pair with DFT-based conformational searches to identify energetically favorable geometries .

Q. Methodological Resources

  • Crystallography : Use WinGX for data integration and SIR97 for ab initio structure determination .
  • Quantum Chemistry : Apply B3LYP/6-311++G(d,p) for optimized geometries and vibrational analysis .
  • Spectral Validation : Cross-reference experimental IR/NMR with databases like PubChem or computed spectra from Gaussian .

Properties

IUPAC Name

4-(2-acetamidoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFUJMSZWBPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321980
Record name 4-[2-(acetylamino)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-13-6
Record name 7465-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(acetylamino)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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